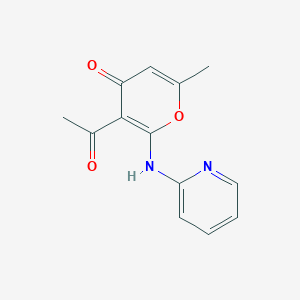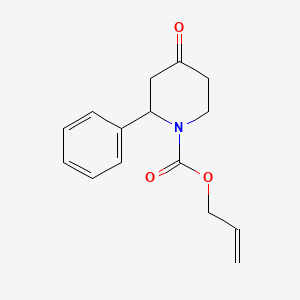
1-Alloc-2-phenylpiperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Alloc-2-phenylpiperidin-4-one is a chemical compound with the molecular formula C15H17NO3. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs and their biological activities .
Métodos De Preparación
The synthesis of 1-Alloc-2-phenylpiperidin-4-one involves several steps. One common method includes the reaction of phenylsilane with an imine intermediate, followed by cyclization and reduction using an iron complex as a catalyst . This method is efficient for preparing piperidine derivatives, including pyrrolidines and azepanes. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Alloc-2-phenylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can reduce the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound. Common reagents include halides and alkoxides.
Cyclization: The compound can undergo cyclization reactions to form various cyclic structures, often catalyzed by acids or bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Alloc-2-phenylpiperidin-4-one has several scientific research applications:
Biology: The compound’s derivatives have shown potential in biological studies, particularly in understanding enzyme interactions and receptor binding.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals, contributing to the development of new therapeutic agents and crop protection products.
Mecanismo De Acción
The mechanism of action of 1-Alloc-2-phenylpiperidin-4-one and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives act as inhibitors of enzymes like dipeptidyl peptidase 4 (DPP-4), which plays a role in glucose metabolism . These interactions can modulate biological processes, leading to therapeutic effects.
Comparación Con Compuestos Similares
1-Alloc-2-phenylpiperidin-4-one can be compared with other piperidine derivatives, such as:
2-Phenylpiperidine: Similar in structure but lacks the alloc group, leading to different reactivity and biological activity.
4-Phenylpiperidine: Another structural isomer with distinct chemical properties and applications.
Piperidin-4-one: A simpler derivative without the phenyl group, used in various synthetic applications.
The uniqueness of this compound lies in its specific functional groups, which confer unique reactivity and potential biological activities .
Propiedades
Número CAS |
849928-32-1 |
|---|---|
Fórmula molecular |
C15H17NO3 |
Peso molecular |
259.30 g/mol |
Nombre IUPAC |
prop-2-enyl 4-oxo-2-phenylpiperidine-1-carboxylate |
InChI |
InChI=1S/C15H17NO3/c1-2-10-19-15(18)16-9-8-13(17)11-14(16)12-6-4-3-5-7-12/h2-7,14H,1,8-11H2 |
Clave InChI |
BRTKJCVSHCSFAZ-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(=O)N1CCC(=O)CC1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[(3-hydroxypropyl)sulfanyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12050251.png)
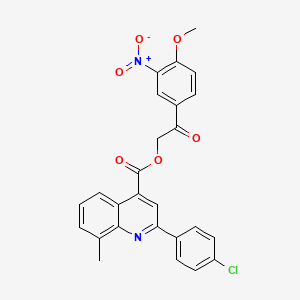


![Ethyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B12050289.png)

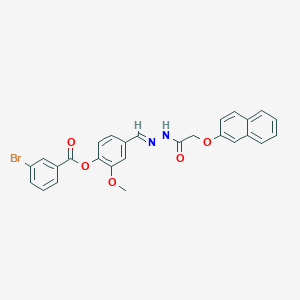
![8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/structure/B12050316.png)
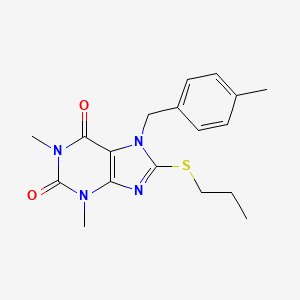
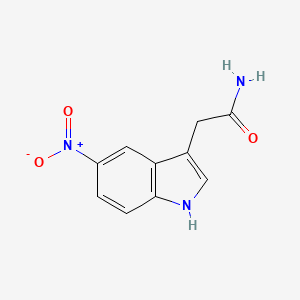
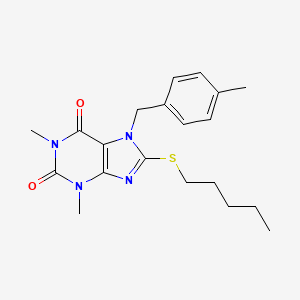
![2-(2-Propynylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one, AldrichCPR](/img/structure/B12050342.png)

